molecular formula C21H19BrN2O5S B2764216 Ethyl 2-(2-bromobenzoyl)imino-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate CAS No. 865246-86-2

Ethyl 2-(2-bromobenzoyl)imino-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

Cat. No. B2764216
CAS RN: 865246-86-2
M. Wt: 491.36
InChI Key: ULIUTVLYVVGMDP-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves several steps, including the formation of the benzothiazole ring, the introduction of various functional groups, and the formation of the ester . The exact methods can vary widely depending on the specific compound and the starting materials available.

Scientific Research Applications

Synthetic Routes and Compound Development

Synthesis of Imidazo[2,1-b]benzothiazole Acids

Research has highlighted the preparation of imidazo[2,1-b]benzothiazole carboxylic and acetic acids through reactions involving substituted 2-aminobenzothiazoles. These acids, derived from esters through hydrolysis, have been tested for their anti-inflammatory, analgesic, and ulcerogenic activities, suggesting a methodical approach to exploring the pharmacological potential of benzothiazole derivatives (Grandolini et al., 1993).

Pharmacological Activities of Benzothiazole Derivatives

Another study focused on converting Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into derivatives with pharmacological significance. This work indicates a broad exploration into the chemical versatility of benzothiazole compounds and their potential as pharmacologically active agents (Chapman et al., 1971).

Advanced Compound Synthesis and Reactions

Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives

This synthesis presents a method for preparing ethyl iminothiazolopyridine-4-carboxylate and its derivatives, illustrating the complex chemical transformations possible with benzothiazole derivatives for potential application in various fields (Mohamed, 2014; 2021).

Isomerization of Amino Acid Components

The study on the isomerization of amino acid components of thiazoline peptides demonstrates the intricate chemical manipulations that can be performed with benzothiazole derivatives, potentially opening avenues for biochemical applications (Hirotsu et al., 1970).

properties

IUPAC Name

ethyl 2-(2-bromobenzoyl)imino-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O5S/c1-3-28-18(25)12-24-16-10-9-13(20(27)29-4-2)11-17(16)30-21(24)23-19(26)14-7-5-6-8-15(14)22/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIUTVLYVVGMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromobenzoyl)imino-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

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